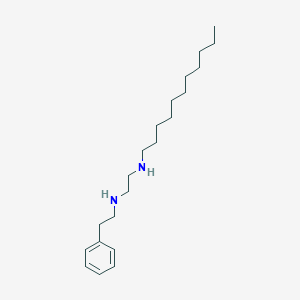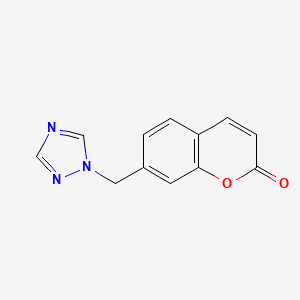![molecular formula C12H11N3O4S B14213926 6-[(4-Aminobenzene-1-sulfonyl)amino]pyridine-3-carboxylic acid CAS No. 779325-84-7](/img/structure/B14213926.png)
6-[(4-Aminobenzene-1-sulfonyl)amino]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(4-Aminobenzene-1-sulfonyl)amino]pyridine-3-carboxylic acid is a chemical compound known for its unique structure and properties It consists of a pyridine ring substituted with an amino group, a sulfonyl group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Aminobenzene-1-sulfonyl)amino]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-[(4-Aminobenzene-1-sulfonyl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the sulfonyl group can produce sulfides.
Aplicaciones Científicas De Investigación
6-[(4-Aminobenzene-1-sulfonyl)amino]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-[(4-Aminobenzene-1-sulfonyl)amino]pyridine-3-carboxylic acid involves its interaction with molecular targets through various pathways. The amino and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzenesulfonamide: Similar structure but lacks the pyridine ring and carboxylic acid group.
Pyridine-3-carboxylic acid: Contains the pyridine ring and carboxylic acid group but lacks the amino and sulfonyl groups.
Uniqueness
6-[(4-Aminobenzene-1-sulfonyl)amino]pyridine-3-carboxylic acid is unique due to the presence of all three functional groups (amino, sulfonyl, and carboxylic acid) on a single molecule
Propiedades
Número CAS |
779325-84-7 |
|---|---|
Fórmula molecular |
C12H11N3O4S |
Peso molecular |
293.30 g/mol |
Nombre IUPAC |
6-[(4-aminophenyl)sulfonylamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H11N3O4S/c13-9-2-4-10(5-3-9)20(18,19)15-11-6-1-8(7-14-11)12(16)17/h1-7H,13H2,(H,14,15)(H,16,17) |
Clave InChI |
CZMQRPQVEMHURR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


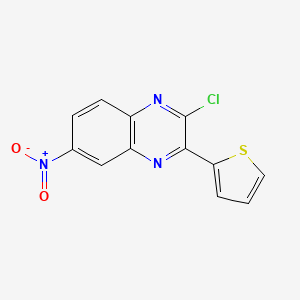
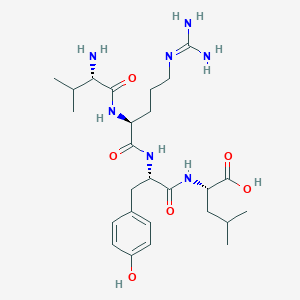
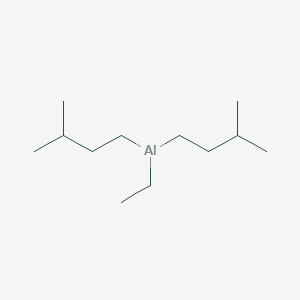


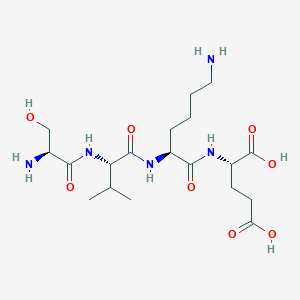
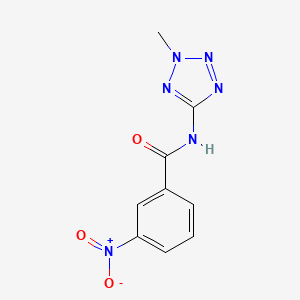
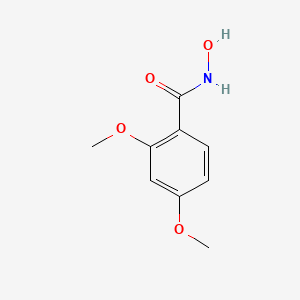
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B14213906.png)
![2-({2-[(Pyridin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213914.png)
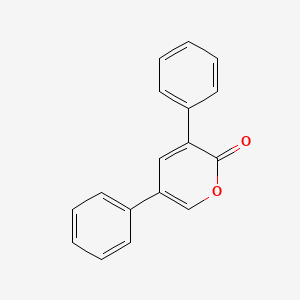
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(furan-2-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14213933.png)
